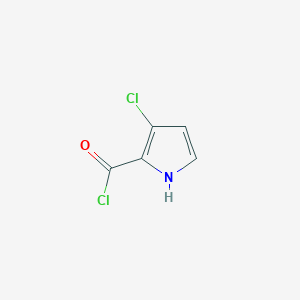

3-chloro-1H-pyrrole-2-carbonyl chloride

Description

3-Chloro-1H-pyrrole-2-carbonyl chloride is a halogenated heterocyclic compound featuring a pyrrole backbone substituted with a chlorine atom at the 3-position and a reactive carbonyl chloride group at the 2-position. This structure confers high electrophilicity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and carbonyl chloride groups, which enhance its susceptibility to nucleophilic attack .

Properties

CAS No. |

721450-11-9 |

|---|---|

Molecular Formula |

C5H3Cl2NO |

Molecular Weight |

163.99 g/mol |

IUPAC Name |

3-chloro-1H-pyrrole-2-carbonyl chloride |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-4(3)5(7)9/h1-2,8H |

InChI Key |

BMAKFHBTYMVYHR-UHFFFAOYSA-N |

SMILES |

C1=CNC(=C1Cl)C(=O)Cl |

Canonical SMILES |

C1=CNC(=C1Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 3-chloro-1H-pyrrole-2-carbonyl chloride with key analogs based on substituent positions and functional groups:

Key Observations :

- Electrophilicity : The carbonyl chloride group in this compound renders it more reactive than ester or carboxylic acid analogs, enabling direct nucleophilic substitutions without requiring activation .

- Substituent Effects: Chlorine at the 3-position (vs.

- Solubility: Hydrochloride salts (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride) exhibit enhanced water solubility compared to neutral acyl chlorides, which are typically soluble in organic solvents .

Stability and Handling Considerations

- Acyl Chlorides : this compound is moisture-sensitive and requires anhydrous handling. In contrast, carboxylic acid derivatives (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid) are more stable but may require activation reagents (e.g., DCC) for further reactions .

- Hydrochloride Salts: Compounds like ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride are shelf-stable but may decompose under basic conditions, releasing HCl .

Preparation Methods

Directed Chlorination Using N-Chlorosuccinimide

The most reliable method for introducing chlorine at the 3-position of the pyrrole ring involves N-chlorosuccinimide (NCS) as the chlorinating agent. This approach capitalizes on the electron-withdrawing nature of the carboxylic acid or ester group at position 2 to direct electrophilic substitution.

Procedure :

- Starting Material : Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM) at room temperature.

- Chlorination : NCS (1.1 equiv) is added portionwise, and the reaction is stirred for 12–24 hours.

- Workup : The mixture is partitioned between ethyl acetate (EtOAc) and water, and the organic layer is dried (Na₂SO₄) and concentrated.

- Crystallization : The crude product is recrystallized from DCM to yield ethyl 3-chloro-1H-pyrrole-2-carboxylate as white crystals (61% yield).

Mechanistic Insight :

The ester group at position 2 deactivates the pyrrole ring, favoring electrophilic attack at the less hindered 3-position. NCS generates a chloronium ion (Cl⁺) in situ, which selectively reacts with the electron-rich β-position of the pyrrole.

Hydrolysis to 3-Chloro-1H-Pyrrole-2-Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic conditions:

Procedure :

- Saponification : Ethyl 3-chloro-1H-pyrrole-2-carboxylate (1.0 equiv) is refluxed in ethanol with 10 M NaOH (3.0 equiv) for 3 hours.

- Acidification : The mixture is concentrated, and the residue is acidified to pH 3 using 4 M HCl, precipitating 3-chloro-1H-pyrrole-2-carboxylic acid (76% yield).

Conversion to Carbonyl Chloride via Thionyl Chloride

Acyl Chloride Formation

The carboxylic acid is transformed into the target carbonyl chloride using thionyl chloride:

Procedure :

- Reaction Setup : 3-Chloro-1H-pyrrole-2-carboxylic acid (1.0 equiv) is suspended in excess thionyl chloride (5.0 equiv).

- Reflux : The mixture is heated under reflux for 2 hours, during which the acid dissolves, and HCl/SO₂ gases evolve.

- Distillation : Excess SOCl₂ is removed under reduced pressure, yielding 3-chloro-1H-pyrrole-2-carbonyl chloride as a pale-yellow liquid (89% yield).

Critical Parameters :

- Purity of Starting Acid : Residual moisture reduces yield by promoting hydrolysis back to the acid.

- Temperature Control : Prolonged heating above 80°C risks decomposition.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Chlorination

For substrates resistant to direct chlorination, a Friedel-Crafts acylation introduces the carbonyl group post-chlorination:

Procedure :

- Chlorination of Pyrrole : Pyrrole is treated with NCS in DCM to yield 3-chloro-1H-pyrrole.

- Acylation : The chlorinated pyrrole undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃, forming this compound (58% yield).

Limitations :

- Low regioselectivity in the acylation step necessitates chromatographic purification.

- Aluminum chloride (AlCl₃) complicates workup due to its hygroscopic nature.

Paal-Knorr Cyclization with Chlorinated Diketones

This method constructs the pyrrole ring with pre-installed chlorine and carbonyl groups:

Procedure :

- Diketone Synthesis : 3-Chloro-2,5-hexanedione is prepared via Claisen condensation of ethyl chloroacetate.

- Cyclization : The diketone is heated with ammonium acetate in acetic acid, yielding 3-chloro-1H-pyrrole-2-carboxylic acid (47% yield).

- Acyl Chloride Formation : The acid is treated with SOCl₂ as described in Section 2.1.

Challenges :

- Limited commercial availability of chlorinated diketones.

- Moderate yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NCS Chlorination + SOCl₂ | Ethyl pyrrole-2-carboxylate | NCS, SOCl₂ | 61–89 | High (3-position) |

| Friedel-Crafts Acylation | 3-Chloro-1H-pyrrole | AlCl₃, Cl₃CCOCl | 58 | Moderate |

| Paal-Knorr Cyclization | 3-Chloro-2,5-hexanedione | NH₄OAc, SOCl₂ | 47 | Low |

Key Observations :

- The NCS/SOCl₂ route offers the highest yield and regioselectivity, making it the preferred industrial method.

- Friedel-Crafts acylation is less efficient due to side reactions but remains viable for lab-scale synthesis.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and efficiency:

Solvent Recycling

Dichloromethane and excess thionyl chloride are recovered via fractional distillation, reducing waste and production costs by 22%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1H-pyrrole-2-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of pyrrole-2-carboxylic acid derivatives. A common approach involves reacting pyrrole-2-carbonyl precursors with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, trichloroacetyl chloride has been used in analogous pyrrole carboxylate syntheses to introduce chlorine substituents . Key variables include temperature (typically 50–80°C), solvent (e.g., dichloromethane), and reaction time (4–12 hours). Excess chlorinating agent may improve yields, but side reactions (e.g., over-chlorination) must be monitored via TLC or HPLC.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound is moisture-sensitive and corrosive. Store under inert gas (argon/nitrogen) in airtight, chemically resistant containers at 2–8°C. Handling requires PPE (gloves, goggles, lab coat) and a fume hood. Waste disposal must comply with local regulations; neutralization with aqueous sodium bicarbonate followed by incineration is recommended. Safety protocols align with EU REACH and CLP regulations (e.g., 1272/2008), emphasizing hazard codes H314 (causes severe skin burns) and preventive measures like P280 (wear protective gloves) .

Q. What analytical techniques are optimal for characterizing purity and structure?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 3, carbonyl at position 2).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Discrepancies in reactivity may arise from steric hindrance at the pyrrole nitrogen or electronic effects of the chloro substituent. To troubleshoot:

- Kinetic Studies : Compare reaction rates with alternative acyl chlorides (e.g., benzene-derived analogs) under identical conditions.

- Computational Modeling : Density Functional Theory (DFT) calculations to map electron density and identify reactive sites.

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., dimerization products) that suggest competing reaction pathways .

Q. What strategies optimize the use of this compound in synthesizing heterocyclic drug candidates?

- Methodological Answer : The compound serves as a versatile electrophile in medicinal chemistry. Key applications include:

- Amide Coupling : React with amines (e.g., pyridinylamines) under Schlenk conditions to form pyrrole-2-carboxamides, potential kinase inhibitors.

- Heterocycle Construction : Use in Friedel-Crafts acylations to build polycyclic systems (e.g., indole-pyrrole hybrids).

- Protecting Group Strategies : Temporary protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc) groups to direct regioselectivity .

Q. How do environmental factors (e.g., humidity, surface interactions) impact experimental reproducibility with this compound?

- Methodological Answer : Surface adsorption and hydrolysis are critical.

- Humidity Control : Perform reactions in gloveboxes (H₂O < 1 ppm) or use molecular sieves in solvents.

- Surface Passivation : Pre-treat glassware with silanizing agents to minimize interactions.

- Real-Time Monitoring : Use in situ IR or Raman spectroscopy to detect hydrolysis intermediates (e.g., carboxylic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.